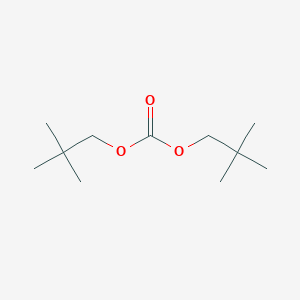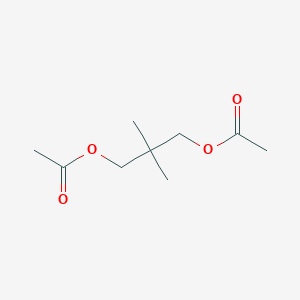
Aluminosilicate
Übersicht
Beschreibung
Aluminosilicate refers to materials containing anionic Si-O-Al linkages . Commonly, the associate cations are sodium (Na+), potassium (K+), and protons (H+). Such materials occur as minerals and as synthetic materials, often in the form of zeolites . They are constituted primarily of aluminum, silicon, and oxygen atoms, which are the key building blocks of these minerals .
Synthesis Analysis
Aluminosilicates are synthesized by reactions of silicates, aluminates, and other compounds . They have the general formula (MAlO2)(SiO2)x(H2O)y where M+ is usually H+ and Na+. The Si/Al ratio is variable, which provides a means to tune the properties . The commonly used methods to characterize the microstructure of Aluminosilicate materials include X-ray diffraction (XRD), scanning electron microscopy (SEM), thermogravimetric analysis (TG), nuclear magnetic resonance spectroscopy (NMR), and X-ray pair distribution function technology .Molecular Structure Analysis
The basic building block of aluminosilicates is the silica tetrahedron, represented as [SiO4]4-, where a silicon atom is surrounded by four oxygen atoms in a tetrahedral structure . In aluminosilicates, some of the silicon atoms are replaced by aluminum atoms to form [AlO4]5- tetrahedrons, thereby creating the aluminosilicate framework .Chemical Reactions Analysis
Aluminosilicates are susceptible to degradation in aggressive and extreme atmospheres. The chemical degradation and subsequent failure of aluminosilicates can be severe in both reducing atmospheres and high temperatures in the presence of water vapor . Many aluminosilicates are synthesized by reactions of silicates, aluminates, and other compounds .Physical And Chemical Properties Analysis
Aluminosilicates exhibit a wide range of physical and chemical properties, largely determined by their structure and composition. These properties include high melting points, excellent thermal stability, good chemical resistance, and unique ion-exchange capacities . Aluminosilicates also possess unique absorption and adsorption properties, mainly due to their porous structure and large surface area .Wissenschaftliche Forschungsanwendungen
Construction Material Enhancement
Aluminosilicates are used to create alkali-activated materials (AAMs), which serve as alternative binder materials to Portland cement. This application is crucial for sustainable construction, as it helps reduce the carbon footprint associated with concrete structures. The process involves recycling aluminosilicate-based solid wastes like furnace slag and fly ash through alkali activation . However, challenges such as shrinkage, creep, and carbonation need to be addressed to enhance the performance of AAMs .
High-Temperature Insulation
In the field of thermal insulation, aluminosilicate fibers are known for their ability to withstand high temperatures, making them suitable for applications up to 1150°C or even higher . These fibers are used in industries that require insulation from extreme heat, such as aerospace and defense .
Catalysis
Aluminosilicates play a significant role in catalysis, where ongoing research aims to improve their catalytic performance. Efforts are focused on studying the role of extra-framework cations and developing synthetic methods for tailored structures and compositions to enhance their effectiveness in various chemical reactions .
Waste Immobilization
The long-term immobilization of wastes is another significant application of aluminosilicate glasses. These materials are investigated for their potential to safely contain and store hazardous wastes, preventing environmental contamination .
Glass-Fiber Composites
Aluminosilicate glasses are utilized in the production of glass-fiber composites. These composites are essential in various technological applications, such as in the creation of high-power laser gain media, flat-panel displays, and solid oxide fuel cells. The properties of aluminosilicate glasses make them suitable for these advanced applications .
Filtration Systems
Aluminosilicate fibers are also employed in high-temperature filtration systems. Their physicochemical characteristics allow them to filter out contaminants at temperatures where other materials might fail. This application is particularly relevant in industrial processes that involve hot gases or liquids .
Zukünftige Richtungen
The global Aluminosilicate market stood around 380 thousand tonnes in 2022 and is expected to grow at an impressive CAGR of 4.82% during the forecast period until 2032 . Aluminosilicate is a mineral that can be produced economically as well as naturally. It plays a vital role in the creation of high-quality silicon and aluminium alloys . Aluminosilicate’s use in refractory materials, catalysts and additives, ceramics and abrasives are growth drivers of its market .
Eigenschaften
IUPAC Name |
dioxosilane;oxo(oxoalumanyloxy)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.O2Si.3O/c;;1-3-2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPSIPDUKPIQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al]O[Al]=O.O=[Si]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid, White odorless powder; [Zeolyst International MSDS] | |
| Record name | Zeolites | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zeolites | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21856 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Zeolites | |
CAS RN |
1318-02-1, 1332-09-8, 12141-46-7 | |
| Record name | Zeolites | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pumice | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeolites | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zeolites | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminium silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)

![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)







